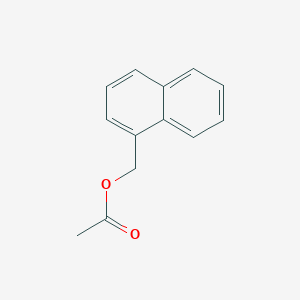

1-Naphthylmethyl acetate

Description

1-Naphthylmethyl acetate (CAS: 830-81-9) is an organic ester derived from 1-naphthylmethanol and acetic acid. It features a naphthalene ring substituted with a methyl acetate group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis and agrochemical research. Its structure enables participation in reactions such as ester hydrolysis, nucleophilic substitutions, and cycloadditions, making it valuable for constructing complex molecules like pharmaceuticals or polymers .

Propriétés

Numéro CAS |

13098-88-9 |

|---|---|

Formule moléculaire |

C13H12O2 |

Poids moléculaire |

200.23 g/mol |

Nom IUPAC |

naphthalen-1-ylmethyl acetate |

InChI |

InChI=1S/C13H12O2/c1-10(14)15-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 |

Clé InChI |

DLZJIFRRPVEMAK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC=CC2=CC=CC=C21 |

SMILES canonique |

CC(=O)OCC1=CC=CC2=CC=CC=C21 |

Autres numéros CAS |

13098-88-9 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 1-Naphthylmethyl Acetate and Analogous Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|

| This compound | 830-81-9 | C₁₃H₁₂O₂ | 200.23 | 1.142* | Synthetic intermediate, agrochemicals |

| Methyl 1-Naphthaleneacetate | 2876-78-0 | C₁₃H₁₂O₂ | 200.23 | 1.142 | Plant growth regulation, polymer synthesis |

| Ethyl 1-Naphthaleneacetate | 2122-70-5 | C₁₄H₁₄O₂ | 214.26 | N/A | Agrochemical formulations |

| 1-Naphthyl Propionate | 72165-56-1 | C₁₄H₁₂O₂ | 214.25 | N/A | Fragrance industry, organic synthesis |

| 1-Naphthyl Butyrate | 959292-22-9 | C₁₅H₁₄O₂ | 228.27 | N/A | Specialty chemicals, plasticizers |

*Data extrapolated from Methyl 1-Naphthaleneacetate due to structural similarity .

Key Observations:

- Molecular Weight Trends : Increasing ester chain length (methyl → ethyl → propionate → butyrate) correlates with higher molecular weights.

- Applications : Methyl and ethyl derivatives are widely used in agrochemicals, while longer-chain esters (e.g., propionate, butyrate) are employed in fragrances and specialty materials .

Positional Isomers: 1-Naphthyl vs. 2-Naphthyl Esters

Table 2: Comparison of 1-Naphthyl and 2-Naphthyl Acetates

| Property | 1-Naphthyl Acetate | 2-Naphthyl Acetate |

|---|---|---|

| Melting Point | 44–47°C | 52–55°C |

| Reactivity | Higher electrophilicity | Lower electrophilicity |

| Spectral Shifts (¹³C NMR) | δ 165.8 (C=O) | δ 166.2 (C=O) |

| Applications | Polymer crosslinking agents | Dye intermediates, UV stabilizers |

The 1-naphthyl isomer exhibits greater reactivity in electrophilic aromatic substitution due to steric and electronic effects, while the 2-naphthyl isomer is more thermally stable, favoring applications in materials science .

Derivatives with Additional Functional Groups

- 1-Cinnamyl-3-(1-naphthylmethyl)uracil (CAS: Not specified): Combines uracil and cinnamyl moieties with this compound.

- N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide: A photoluminescent compound used in unimolecular exciplex studies, highlighting the versatility of naphthylmethyl esters in advanced materials .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Naphthylmethyl acetate, and how do they influence experimental handling?

- Answer : Critical properties include its solid crystalline form (white to light yellow), solubility in water (freely soluble), ethanol (slightly soluble), and acetone (practically insoluble), and a dynamic viscosity of 4.0–6.0 cP (50 g/L, 25°C) . These properties dictate solvent selection for reactions (e.g., aqueous systems for dissolution, ethanol for limited solubility studies) and storage conditions (protected from moisture to prevent hydrolysis). Handling requires fume hood use due to potential respiratory irritation .

Q. What synthetic routes and characterization methods are commonly used for this compound?

- Answer : Synthesis typically involves esterification of 1-naphthol with acetyl chloride under acidic catalysis. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for purity (>99%), and mass spectrometry (MS) to verify molecular weight (C₁₂H₁₀O₂, 186.21 g/mol) . Melting point analysis and Reaxys-RN (2046403) cross-referencing ensure batch consistency .

Advanced Research Questions

Q. How should researchers design toxicity studies for this compound in mammalian models?

- Answer : Follow OECD guidelines for acute toxicity, using nonlinear white mice (e.g., intraperitoneal or oral routes) to determine median lethal dose (LD₅₀). Monitor systemic effects (hepatic, renal, respiratory) and histopathological changes post-exposure. Include control groups and dose-response curves (e.g., 10–1000 mg/kg) . Route-specific protocols (inhalation, dermal) require aerosolization studies or patch tests, respectively .

Q. How can discrepancies in toxicological data for this compound be resolved?

- Answer : Contradictions in LD₅₀ values or metabolic outcomes may arise from differences in species sensitivity (e.g., mice vs. rats) or exposure duration. Apply meta-analysis frameworks to harmonize data, weighting studies by sample size and methodology rigor (e.g., GLP compliance). Validate findings using in vitro hepatocyte assays to isolate species-specific metabolic pathways .

Q. What analytical techniques optimize quantification of this compound in biological matrices?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 328 nm) achieves nanogram-level sensitivity in plasma or tissue homogenates. Solid-phase extraction (SPE) using C18 columns improves recovery rates. For metabolic profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Q. What challenges arise in studying the metabolic pathways of this compound?

- Answer : Key challenges include:

- Instability of intermediates : Use cryopreservation (-80°C) to stabilize reactive metabolites like 1-naphthylmethanol .

- Enzyme specificity : Cytochrome P450 isoforms (CYP1A2, CYP2E1) may exhibit species-dependent activity, requiring humanized mouse models or microsomal assays .

- Matrix effects : Suppress interference in MS/MS by optimizing ionization parameters (e.g., ESI+ mode) and using isotope-labeled internal standards .

Methodological Considerations

- Toxicological Data Interpretation : Cross-reference Registry of Toxic Effects of Chemical Substances (RTECS) and NITE databases for hazard classification .

- Solubility Optimization : For in vivo studies, use co-solvents like polyethylene glycol (PEG-400) to enhance bioavailability while avoiding organic solvents that alter toxicity profiles .

- Regulatory Compliance : Adhere to GHS labeling (e.g., H319: eye irritation) and IATA transport regulations for hazardous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.